o-(Chloromercuri)phenol

Vue d'ensemble

Description

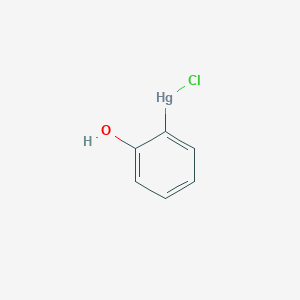

O-chloromercuriphénol, également connu sous le nom de phénol, o-chloromercuri-, est un composé organomercuriel. Il se caractérise par la présence d'un atome de mercure lié à un cycle phénolique, avec un atome de chlore attaché à la position ortho par rapport au groupe hydroxyle. Ce composé est connu pour ses importantes propriétés antibactériennes et a été largement étudié pour ses applications chimiques et biologiques.

Méthodes De Préparation

O-chloromercuriphénol peut être synthétisé par mercuration du phénol. Le processus implique le chauffage du phénol à 170 °C et l'ajout progressif d'acétate mercurique en poudre. Le mélange est ensuite versé dans de l'eau bouillante, suivi de l'ajout d'une solution de chlorure de sodium pour précipiter le composé. Les cristaux résultants sont filtrés et séchés à l'air . Les méthodes de production industrielle suivent généralement des procédures similaires, mais à plus grande échelle, garantissant la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

O-chloromercuriphénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des composés tels que les hydroquinones et les catéchols.

Substitution : Les atomes de chlore et de mercure peuvent être substitués dans des conditions spécifiques, conduisant à la formation de différents dérivés.

Réduction : Le composé peut être réduit pour éliminer l'atome de mercure, ce qui donne des composés phénoliques plus simples.

Les réactifs couramment utilisés dans ces réactions comprennent l'iode, le chlorure de sodium et divers agents oxydants et réducteurs. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

O-chloromercuriphénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur d'autres composés organomercuriels.

Médecine : Il a été exploré pour son utilisation potentielle dans les antiseptiques et les désinfectants.

5. Mécanisme d'action

L'activité antibactérienne de O-chloromercuriphénol est principalement due à sa capacité à perturber les membranes cellulaires microbiennes et à inhiber les processus enzymatiques essentiels. L'atome de mercure interagit avec les groupes thiol des protéines, conduisant à l'inactivation des enzymes et à la mort cellulaire subséquente. Ce mécanisme est similaire à celui d'autres composés organomercuriels, mais la présence de l'atome de chlore augmente son efficacité .

Applications De Recherche Scientifique

Synthesis of o-(Chloromercuri)phenol

The synthesis of this compound typically involves the mercuration of phenol. The process can be summarized as follows:

- Heating Phenol : Phenol is heated to approximately 170°C.

- Adding Mercuric Acetate : Gradual addition of powdered mercuric acetate occurs during heating.

- Precipitation : The mixture is poured into boiling water, followed by the addition of sodium chloride to precipitate the compound.

- Purification : The resulting crystals are filtered and air-dried.

This method ensures a high yield and purity of the final product, which is essential for its subsequent applications in research and industry.

Chemistry

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of other organomercury compounds, facilitating various chemical reactions such as substitution and oxidation.

- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis, contributing to the development of new compounds with desirable properties.

Biology

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, inhibiting the growth of various bacteria and fungi. This property has been explored for potential applications in developing antibacterial agents.

- Interactions with Biological Molecules : Studies have shown that this compound interacts with biological macromolecules, including proteins and nucleic acids. These interactions can lead to modifications affecting enzyme activity and gene expression, making it a valuable tool for probing biochemical pathways.

Medicine

- Historical Use as Antiseptic : Although its use has declined due to toxicity concerns, this compound was historically employed as an antiseptic and disinfectant due to its bactericidal properties.

- Potential in Diagnostics : Research continues into the compound's potential applications in medical diagnostics and treatments, particularly in understanding microbial resistance mechanisms.

Industry

- Production of Antiseptics and Preservatives : The compound is used in various industrial processes, including the production of antiseptics and preservatives for consumer products.

- Chemical Manufacturing : Its unique reactivity makes it suitable for use in the manufacturing of other chemical products.

Mécanisme D'action

The antibacterial activity of O-chloromercuriphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and subsequent cell death. This mechanism is similar to other organomercury compounds, but the presence of the chlorine atom enhances its effectiveness .

Comparaison Avec Des Composés Similaires

O-chloromercuriphénol peut être comparé à d'autres composés organomercuriels tels que l'acétate de phénylmercure et le p-chlorocrésol. Bien que tous ces composés présentent des propriétés antibactériennes, O-chloromercuriphénol est unique en raison de sa structure spécifique, qui fournit un équilibre entre la réactivité et la stabilité. Des composés similaires comprennent :

Acétate de phénylmercure : Connu pour son utilisation dans les antiseptiques et les conservateurs.

P-chlorocrésol : Utilisé comme désinfectant et conservateur dans divers produits.

Activité Biologique

Overview

o-(Chloromercuri)phenol, also known as phenol, o-chloromercuri-, is an organomercury compound characterized by a chlorine atom bonded to the ortho position of a phenolic ring. This compound has garnered significant interest due to its antibacterial properties and various applications in chemistry, biology, and medicine. Its mechanism of action primarily involves disrupting microbial cell membranes and inhibiting essential enzymatic processes, which leads to cell death.

The synthesis of this compound typically involves the mercuration of phenol. The process includes:

- Heating phenol to approximately 170°C.

- Gradually adding powdered mercuric acetate .

- Pouring the mixture into boiling water and adding sodium chloride solution to precipitate the compound.

- Filtering and air-drying the resulting crystals .

This compound can undergo various chemical reactions, including oxidation, substitution, and reduction, which are essential for its biological activity and potential applications in organic synthesis.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has shown its efficacy against multidrug-resistant (MDR) organisms such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others. In a study, it was demonstrated that this compound could resensitize MDR strains to antibiotics like colistin, thereby enhancing their effectiveness .

The mechanism behind its antibacterial action involves:

- Disruption of microbial cell membranes : The mercury atom interacts with thiol groups in proteins, leading to enzyme inactivation.

- Inhibition of enzymatic processes : By interfering with critical metabolic pathways, the compound can effectively kill bacterial cells.

Case Studies

- Study on MDR Strains : A rapid antimicrobial susceptibility test revealed that combining this compound with other antibiotics significantly improved their efficacy against several MDR clinical isolates. The study highlighted three-drug combinations that suppressed over 80% growth of multiple strains, showcasing the potential for this compound in combination therapies .

- Mechanistic Insights : Another research effort explored how this compound affects bacterial biofilms. The compound's ability to penetrate and destabilize biofilms was noted, which is crucial for treating infections caused by biofilm-forming bacteria .

Safety and Toxicity

Despite its biological activity, this compound poses significant safety concerns due to its mercury content. Mercury is known for its toxic effects on human health and the environment. Studies have indicated that exposure to organomercury compounds can lead to various health issues, including neurotoxicity and renal damage . Therefore, while exploring its antibacterial properties, it is crucial to consider safety measures and potential toxicological impacts.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Investigated for its role in microbial resistance studies.

- Medicine : Explored as a potential antiseptic or disinfectant.

- Industry : Employed in producing industrial chemicals and as a preservative.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Antibacterial Efficacy | Effective against MDR strains like Klebsiella pneumoniae |

| Mechanism of Action | Disrupts cell membranes; inhibits enzymatic processes |

| Combination Therapy | Enhances efficacy when combined with other antibiotics |

| Safety Concerns | Toxicity due to mercury content; requires careful handling |

Propriétés

IUPAC Name |

chloro-(2-hydroxyphenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABVDWALKPAUEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042224 | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-03-9, 1320-80-5 | |

| Record name | Mercufenol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercufenol chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloromercuriphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, chloro(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromercuriophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.